4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer and Antitumor Activity
Quinazoline derivatives, including those similar to 4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide, have been identified for their potent anticancer properties. Studies have synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, demonstrating significant in vitro antitumor activity against various cancer cell lines. These compounds exhibited higher potency than Doxorubicin, a reference drug, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010). Furthermore, certain derivatives have shown selective inhibition of human carbonic anhydrases IX and XII, enzymes implicated in tumor growth and metastasis, indicating a promising route for targeted cancer therapy (El-Azab et al., 2020).
Radiosensitizing Activity
Research has explored the radiosensitizing potential of halogenated quinazoline-sulfonamide conjugates, which selectively inhibit carbonic anhydrases IX and XII. These enzymes are overexpressed in hypoxic tumors, making them viable targets for radiosensitization. Compounds with these structural features have demonstrated the ability to enhance the efficacy of radiotherapy, providing a basis for the development of novel radiosensitizing agents (Ghorab et al., 2021).
Antimicrobial Activity
The synthesis of quinazolinone–sulfonamide linked hybrid heterocyclic entities has yielded compounds with notable in vitro antimicrobial activity. These studies have revealed that the incorporation of sulfonamide moieties into quinazoline derivatives can significantly enhance their efficacy against various bacterial and fungal strains, offering new avenues for antimicrobial drug development (Vanparia et al., 2013).
Enzyme Inhibition for Disease Management
Quinazoline derivatives have been investigated for their inhibitory effects on human carbonic anhydrases, with implications for treating a range of diseases. These enzymes regulate pH and ion transport, playing crucial roles in various physiological processes. By selectively targeting specific isoforms of carbonic anhydrases, these compounds offer therapeutic potential for conditions such as glaucoma, epilepsy, and cancer, highlighting the versatility of this compound derivatives in medical research (Bruno et al., 2017).
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound prevents bacteria from producing necessary nucleotides, thereby halting DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their growth .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the antibacterial action of sulfonamides is known to be inhibited by pus . Additionally, the compound’s action may be affected by the presence of other substances that compete for binding to dihydropteroate synthetase .
特性
IUPAC Name |
4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-10-12-16(13-11-14)28(26,27)23-19-17-8-4-5-9-18(17)22-20(25)24(19)15-6-2-1-3-7-15/h1-13,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBKZCRCTURSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。